molecular formula C14H18N2O2S B246202 1-[(2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole

1-[(2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole

Cat. No. B246202
M. Wt: 278.37 g/mol
InChI Key: JLYHXUGXYYONRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole, also known as MS-222, is a chemical compound used in scientific research as an anesthetic agent for aquatic animals. It is a white crystalline powder that is soluble in water and has a molecular weight of 247.34 g/mol. MS-222 is widely used in fish research due to its effectiveness in inducing anesthesia without causing significant harm to the animal.

Mechanism of Action

1-[(2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole acts as a central nervous system depressant by blocking the N-methyl-D-aspartate (NMDA) receptors in the brain. This results in the inhibition of neuronal activity and the induction of anesthesia.
Biochemical and Physiological Effects:
1-[(2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole has been shown to affect various biochemical and physiological processes in aquatic animals. It can cause a decrease in heart rate, respiratory rate, and blood pressure. It can also induce muscle relaxation and reduce the animal's response to pain. 1-[(2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole has been shown to have minimal impact on the animal's blood chemistry and immune system.

Advantages and Limitations for Lab Experiments

1-[(2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole has several advantages as an anesthetic agent for aquatic animals. It is effective in inducing anesthesia quickly and has a short recovery time. It is also relatively safe and has minimal impact on the animal's physiology. However, 1-[(2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole does have some limitations. It is not effective in all species of fish and can cause mortality in some sensitive species. It can also affect the animal's behavior and alter the results of behavioral studies.

Future Directions

There are several areas of research that can be explored in the future regarding 1-[(2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole. One area is the development of alternative anesthetic agents that are more effective and have fewer limitations. Another area is the study of the long-term effects of 1-[(2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole on aquatic animals, particularly on their behavior and physiology. Additionally, research can be conducted on the optimal dosage and administration of 1-[(2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole to minimize its impact on the animal's health.

Synthesis Methods

1-[(2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole can be synthesized by reacting 2,5-dimethylbenzenesulfonyl chloride with imidazole in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain pure 1-[(2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole.

Scientific Research Applications

1-[(2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole is commonly used in scientific research to anesthetize fish, amphibians, and other aquatic animals. It is particularly useful in studies that involve handling, surgery, and transportation of these animals. 1-[(2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole is preferred over other anesthetic agents due to its low toxicity and minimal impact on the animal's physiology.

properties

Molecular Formula

C14H18N2O2S

Molecular Weight

278.37 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)sulfonyl-2-propan-2-ylimidazole

InChI

InChI=1S/C14H18N2O2S/c1-10(2)14-15-7-8-16(14)19(17,18)13-9-11(3)5-6-12(13)4/h5-10H,1-4H3

InChI Key

JLYHXUGXYYONRW-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2C=CN=C2C(C)C

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2C=CN=C2C(C)C

Origin of Product

United States

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